molecular formula C13H20O3Si B3156711 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid CAS No. 83405-98-5

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid

Cat. No.: B3156711
CAS No.: 83405-98-5
M. Wt: 252.38 g/mol
InChI Key: FOSJKFHVBPZYIE-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is an organic compound with the molecular formula C13H20O3Si. It is a derivative of benzoic acid where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+TBDMSClBase4-[(tert-Butyldimethylsilyl)oxy]benzoic acid\text{4-Hydroxybenzoic acid} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} 4-Hydroxybenzoic acid+TBDMSClBase​4-[(tert-Butyldimethylsilyl)oxy]benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The TBDMS group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The TBDMS group can be removed under acidic or fluoride ion conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.

    Deprotection: Conditions typically involve mild acids or fluoride sources.

Major Products

    Deprotection: The major product is 4-hydroxybenzoic acid.

    Substitution: Depending on the substituent, various derivatives of benzoic acid can be formed.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is used in various scientific research applications:

    Chemistry: It serves as a protected intermediate in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: It can be used in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: It may be involved in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The molecular targets and pathways are specific to the reactions it undergoes, typically involving the formation and cleavage of the silyl ether bond.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: The parent compound without the TBDMS protection.

    4-[(tert-Butyldimethylsilyl)oxy]benzyl alcohol: Similar structure with an alcohol group instead of a carboxylic acid.

    tert-Butyldimethylsilyl chloride: The reagent used for the protection of hydroxyl groups.

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is unique due to its specific use as a protected form of 4-hydroxybenzoic acid, allowing for selective reactions in complex synthetic pathways. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSJKFHVBPZYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To prepare 22, a solution of 4-hydroxybenzoic acid (21, 1.52 g, 10 mmol) in DMF (7 ml) was treated with DIPEA (5.2 ml, 30 mmol) and tert-butyldimethylsilyl chloride (3.7 g, 24.5 mmol). After 12 hours, the mixture was brought to a pH of 4 by addition of 1 M H3PO4. The mixture was extracted twice with hexanes (15 ml). The organic phase was washed twice with water (15 ml), dried over Na2SO4, and concentrated in vacuum. The residue (3.7 g) was dissolved in THF (10 ml), and treated with water (7 ml) and glacial acetic acid (21 ml). After stirring for 90 minutes, the mixture was added to ice water and extracted twice with a 1:1 mixture (v/v) of diethyl ether and hexanes (30 ml). The organic phase was washed with water (30 ml), dried over Na2SO4, and concentrated in vacuum. Flash column chromatography on silica using a gradient of 5-20% methanol in DCM containing 0.2% acetic acid afforded 4-tert-butyldimethylsilyloxybenzoic acid (22, 1.42 g, 5.3 mol, 53%) as a white solid. 1H NMR (400 MHz, chloroform-d1): δ (ppm) 0.24 (s, 6H), 0.99 (s, 9H), 6.89 (d, J=8.8 Hz, 2H), 8.02 (d, J=8.8 Hz, 2H); 13C NMR (100 MHz, chloroform-d1): δ (ppm)-4.22, 18.40, 25.73, 120.08, 122.39, 132.46, 132.46, 161.01, 172.23. See FIGS. 33A-B.
Quantity
1.52 g
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reactant
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5.2 mL
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3.7 g
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7 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid (4.009 g, 28.96 mmol) and tert-butyldimethylsilyl chloride (9.984 g, 66.24 mmol) were dissolved in dry N,N-dimethylformamide (21 ml) containing imidazole (8.653 g, 127.1 mmol). Upon stirring for 10 hours under argon, the reaction mixture was shaken with diethyl ether (130 ml) and water (130 ml). The organic portion was washed with water (60 ml×2). The crude product resulting from evaporating to dryness was dissolved in tetrahydrofuran (32 ml). Methanol (96 ml) and a solution of potassium carbonate (6.40 g, 46.31 mmol) in water (50 ml) were added. The mixture was then stirred for 1 hour. The volume was reduced by half by evaporation before adding a saturated brine (96 ml) followed by acidification with 1M KHSO4. The aqueous portion was washed times with diethyl ether (100 ml×3), and the organic portion was evaporated to dryness. Recrystallization from a mixed solvent of water (200 ml), ethanol (75 ml) and acetone (20 ml) yielded (o) (4.61 g, 63%). Proton-NMR spectral data (acetone-d6), δ (ppm): 0.10 (s, Si(CH3)2, 6H), 1.02 (s, Si(C(CH3)3, 9H), 6.99 (d, aromatic, 2H), 7.95 (d, aromatic, 2H)
Quantity
4.009 g
Type
reactant
Reaction Step One
Quantity
9.984 g
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reactant
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21 mL
Type
solvent
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8.653 g
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reactant
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6.4 g
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reactant
Reaction Step Three
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Quantity
50 mL
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solvent
Reaction Step Three
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96 mL
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solvent
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130 mL
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solvent
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130 mL
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solvent
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Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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